molecular formula C23H46O2 B1618690 Pentyl stearate CAS No. 6382-13-4

Pentyl stearate

Cat. No.: B1618690
CAS No.: 6382-13-4
M. Wt: 354.6 g/mol
InChI Key: MOQRZWSWPNIGMP-UHFFFAOYSA-N
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Description

Pentyl stearate, also known as this compound, is an ester derived from octadecanoic acid (stearic acid) and pentanol. It is a long-chain fatty acid ester with the molecular formula C23H46O2. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, plasticizer, and surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl stearate can be synthesized through the esterification of octadecanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of octadecanoic acid, pentyl ester often involves the use of continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to produce high-purity esters. The use of catalysts and optimized reaction conditions ensures high yields and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Pentyl stearate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, octadecanoic acid, pentyl ester can be hydrolyzed to yield octadecanoic acid and pentanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

    Oxidation: Under oxidative conditions, octadecanoic acid, pentyl ester can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Hydrolysis: Octadecanoic acid and pentanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Aldehydes and carboxylic acids.

Scientific Research Applications

Pentyl stearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes, including the production of cosmetics, plastics, and coatings.

Mechanism of Action

Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.

    Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.

    Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.

Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.

Comparison with Similar Compounds

  • Octadecanoic acid, ethyl ester
  • Octadecanoic acid, octadecyl ester
  • Decanoic acid, pentyl ester

Properties

CAS No.

6382-13-4

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

pentyl octadecanoate

InChI

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3

InChI Key

MOQRZWSWPNIGMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCC

melting_point

30.0 °C

6382-13-4

Origin of Product

United States

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